Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate
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Overview
Description
Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate is a chemical compound with the molecular formula C7H8LiN3O2 It is a lithium salt of 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid with a lithium-containing reagent. One common method is to dissolve the acid in an appropriate solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The choice of solvent and lithium reagent may also be optimized to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Ion-exchange reactions can be carried out using various salts in aqueous solutions at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-2H-indazole-4-carboxylate: Similar in structure but with different functional groups.
4,5,6,7-tetrahydro-2H-indole-4-carboxylate: Another structurally related compound with distinct chemical properties.
4,5,6,7-tetrahydro-2H-benzimidazole-4-carboxylate: Shares the benzotriazole core but differs in the nitrogen arrangement.
Uniqueness
Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate is unique due to the presence of the lithium ion, which imparts specific chemical and physical properties. This makes it particularly useful in applications where lithium’s reactivity and ionic characteristics are advantageous .
Properties
IUPAC Name |
lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Li/c11-7(12)4-2-1-3-5-6(4)9-10-8-5;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCRFLHNNNZNN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C2=NNN=C2C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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